
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCR2 antagonist or PF-04136309, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the site of inflammation.
Mecanismo De Acción
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide acts as a selective antagonist of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, which is a chemokine receptor expressed on the surface of various inflammatory cells, including monocytes, macrophages, and T cells. N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide is involved in the recruitment of these cells to the site of inflammation, where they release pro-inflammatory cytokines and cause tissue damage. By blocking the activity of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide reduces the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation in various animal models of inflammatory diseases. Additionally, it has also been shown to reduce tissue damage and inflammation in these models. In cancer models, it has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, which reduces the potential for off-target effects. Additionally, it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the recruitment of inflammatory cells to the site of inflammation can be mediated by other chemokine receptors as well.
Direcciones Futuras
There are several future directions for the research and development of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide. One direction is to investigate its potential use in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to determine its potential use in cancer therapy and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, the development of more selective and potent N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide antagonists may lead to the development of more effective therapies for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-acetylpyridine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)-3-acetylpyridinium bromide. This intermediate is then reacted with methylamine hydrochloride to form N-(cyclopropylmethyl)-1-methyl-3-acetylpyridinium bromide, which is further reacted with sodium cyanide to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carbonitrile. Finally, the carbonitrile is hydrolyzed with hydrochloric acid to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. It has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation. Additionally, it has also been investigated for its potential use in cancer therapy, as N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide is expressed in various cancer cells and is involved in tumor growth and metastasis.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-9(4-5-10(13)14)11(15)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJLJINUDAMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)


![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)



![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)

